molecular formula C19H21ClN6O2 B2613705 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 921104-67-8

3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2613705
CAS No.: 921104-67-8
M. Wt: 400.87
InChI Key: YXMTVBFGRDSWQD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential pharmacological activities. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole Ring : Contributes to its biological activity.
  • Tetrazole Moiety : Known for enhancing the pharmacological profile of compounds.
  • Chlorophenyl Group : Influences lipophilicity and receptor binding.

Antitumor Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, similar compounds have been evaluated for their inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

Preliminary tests indicate that the compound may possess antimicrobial properties. Isoxazole derivatives have been previously reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The tetrazole group may interact with specific receptors involved in inflammatory and cancer pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against bacterial strains

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Isoxazole derivatives have shown significant efficacy against various cancer cell lines. For instance, in vitro studies with breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that concentrations as low as 10 µM significantly reduced cell viability. The mechanism often involves the inhibition of critical signaling pathways such as BRAF(V600E) and EGFR, which are essential for tumor progression.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary tests indicate that the compound may possess antimicrobial properties. Similar isoxazole derivatives have been reported to show activity against both bacterial and fungal strains, suggesting a broader spectrum of biological activity.

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were tested in vitro. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies suggesting a synergistic effect when combined with standard chemotherapy agents like doxorubicin.

Case Study 2: Anti-inflammatory Potential

A study assessing the anti-inflammatory effects of isoxazole derivatives demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in animal models of arthritis, indicating their potential utility in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against bacterial strains

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-12-17(18(23-28-12)14-9-5-6-10-15(14)20)19(27)21-11-16-22-24-25-26(16)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMTVBFGRDSWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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